PP121

Catalog No.
S540040
CAS No.
1092788-83-4
M.F
C17H17N7
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PP121

CAS Number

1092788-83-4

Product Name

PP121

IUPAC Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22)

InChI Key

NVRXTLZYXZNATH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PP121; PP 121; PP121

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

The exact mass of the compound 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 319.15454 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PP121 is a cell-permeable, ATP-competitive inhibitor targeting both the phosphoinositide 3-kinase (PI3K) family and a range of protein tyrosine kinases (PTKs).[1][2][3] It was developed as a tool for 'targeted polypharmacology' to simultaneously block multiple nodes within the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6] Its inhibitory profile includes potent activity against class I PI3K isoforms, mTOR, and key tyrosine kinases like VEGFR, PDGFR, and Src, making it a subject of investigation for cancer research and other diseases involving these pathways.[1][7][8][9]

While numerous dual PI3K/mTOR inhibitors exist, they are not functionally interchangeable for procurement decisions.[10][11] Compounds within this class exhibit significant variations in their potency against specific PI3K isoforms (e.g., p110α vs. p110β), off-target kinase activities, cell permeability, and metabolic stability.[10][12] For instance, the choice between a pan-PI3K inhibitor and a dual PI3K/mTOR inhibitor can determine outcomes in cells with different genetic backgrounds, such as PTEN loss versus PIK3CA mutations.[10] Selecting an inhibitor like PP121 with a specific, well-defined polypharmacology profile is crucial for experimental reproducibility and relevance, as substituting it with a close analog like PI-103 or BEZ235 could yield different biological effects due to subtle but critical differences in their kinase inhibition spectra.[13]

Potent Dual Inhibition of mTOR and DNA-PK Compared to Pan-PI3K Inhibitors

PP121 demonstrates potent, low-nanomolar inhibition of key PI3K-related kinases, mTOR and DNA-PK, in addition to its activity on p110α.[10] In biochemical assays, PP121 inhibits mTOR with an IC50 of 10 nM and DNA-PK with an IC50 of 60 nM. This contrasts with pan-PI3K inhibitors like GDC-0941, which is significantly less potent against mTOR and DNA-PK, a key consideration for studies where simultaneous inhibition of these targets is required.[11]

Evidence DimensionBiochemical IC50
Target Compound DatamTOR: 10 nM; DNA-PK: 60 nM
Comparator Or BaselineGDC-0941 (a pan-PI3K inhibitor) is much less potent against mTOR and DNA-PK.
Quantified DifferenceQualitatively significant difference in target profile versus a pan-PI3K inhibitor.
ConditionsIn vitro purified enzyme kinase assays.

For researchers needing to inhibit mTOR and DNA-PK signaling concurrently with PI3K, PP121 offers a single-compound solution, avoiding the formulation and dosage complexities of combining multiple, more selective inhibitors.

Effective Inhibition of Downstream PI3K/Akt Signaling in Cellular Models

The biochemical potency of PP121 translates to effective target engagement in cellular contexts. In glioblastoma cell lines (U87 and LN229), PP121 potently blocks the phosphorylation of Akt at Ser473, a critical downstream marker of PI3K/mTORC2 activity.[10] This demonstrates its ability to permeate cells and inhibit the pathway at concentrations relevant for in vitro experiments, confirming its utility as a tool compound for cell-based studies of PI3K signaling.[10][11]

Evidence DimensionInhibition of p-Akt (Ser473) phosphorylation
Target Compound DataPotently and dose-dependently blocks phosphorylation of Akt.
Comparator Or BaselineUnstimulated/vehicle-treated cells.
Quantified DifferenceDemonstrated dose-dependent reduction in p-Akt signal.
ConditionsWestern blot analysis in U87 and LN229 glioblastoma cell lines.

This provides direct evidence of cell permeability and on-target activity, assuring buyers that the compound will perform as expected in cell culture models designed to probe the PI3K/Akt pathway.

Demonstrated Efficacy in Models of Drug Resistance and Metastasis

PP121 has shown efficacy in cancer models characterized by resistance to other therapies. In non-small cell lung cancer (NSCLC) cell lines with EGFR and PIK3CA mutations, PP121 reduced cell viability by 70-75% at a concentration of 500 nM.[10] Furthermore, it markedly reduced cancer cell migration in both adenocarcinoma and squamous cell carcinoma models.[10] This performance in models with known resistance mutations makes PP121 a valuable tool for specific research applications where other inhibitors may fail.

Evidence DimensionCell Viability Reduction (%)
Target Compound Data~70-75% reduction at 500 nM
Comparator Or BaselineVehicle-treated control cells.
Quantified DifferenceStatistically significant reduction in viability.
ConditionsIn vitro assay using NCI-H1975 NSCLC cells with EGFR and PIK3CA mutations.

For labs working with cell lines or patient-derived models harboring specific resistance mutations, this evidence justifies the procurement of PP121 over standard inhibitors that may be ineffective in these contexts.

Confirmed In Vivo Activity and Target Inhibition in Xenograft Models

PP121 demonstrates efficacy in preclinical animal models, a critical prerequisite for many research programs. In a K562 xenograft model of chronic myeloid leukemia, oral administration of NVP-BEZ235 (a comparator dual PI3K/mTOR inhibitor) at 30 mg/kg/day inhibited tumor growth.[10] While direct head-to-head data is limited, PP121 has also been shown to inhibit tumor growth in vivo, with oral administration dramatically inhibiting the activation of Akt-mTOR signaling in xenograft tumors.[11] This validates its potential for in vivo studies requiring a compound with sufficient bioavailability to reach the tumor and engage its target.

Evidence DimensionIn vivo tumor growth inhibition
Target Compound DataOral administration inhibits tumor growth and downstream Akt-mTOR signaling.
Comparator Or BaselineComparator NVP-BEZ235 (30 mg/kg/day) shows significant tumor growth inhibition in a xenograft model.
Quantified DifferencePP121 is demonstrated to be an active agent in vivo, comparable to other inhibitors in its class.
ConditionsMouse xenograft models (e.g., Eca-109, K562).

This evidence of in vivo activity and oral bioavailability is a key decision factor for labs planning to extend their in vitro findings to animal studies, reducing the risk associated with selecting a compound that may have poor pharmacokinetic properties.

Investigating Signaling in Cancer Models with Defined Drug Resistance Mutations

Based on its demonstrated ability to inhibit proliferation in cell lines with PIK3CA and EGFR mutations, PP121 is the right choice for studies aiming to overcome or understand resistance to first-generation tyrosine kinase or PI3K inhibitors.[10]

Simultaneous Inhibition of PI3K, mTOR, and Tyrosine Kinase Pathways with a Single Agent

PP121's unique polypharmacology makes it suitable for experiments where concurrent blockade of PI3K, mTOR, and key tyrosine kinases (like VEGFR or PDGFR) is desired without the need to cocktail multiple compounds, simplifying experimental design and interpretation.[11]

Preclinical In Vivo Studies Requiring an Orally Active PI3K/mTOR Pathway Inhibitor

With evidence of target engagement and tumor growth inhibition in xenograft models following oral administration, PP121 is a validated option for researchers transitioning from in vitro assays to in vivo efficacy studies.[14]

Probing the Role of the PI3K/Akt Pathway in Cell Migration and Metastasis

Given its proven capacity to markedly reduce cancer cell migration in vitro, PP121 serves as a useful tool for dissecting the specific role of the PI3K/mTOR pathway in the cellular processes that underlie tumor invasion and metastasis.[10]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

319.15454357 Da

Monoisotopic Mass

319.15454357 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5B9VB06146

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1092788-83-4

Wikipedia

PP121

Dates

Last modified: 08-15-2023
1: Apsel B, Blair JA, Gonzalez B, Nazif TM, Feldman ME, Aizenstein B, Hoffman R,  Williams RL, Shokat KM, Knight ZA. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nat Chem Biol. 2008 Nov;4(11):691-9. Epub 2008 Oct 12. PubMed PMID: 18849971; PubMed Central PMCID: PMC2880455.

Explore Compound Types